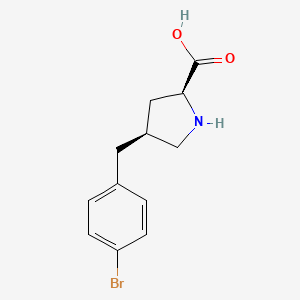
(4s)-4-(4-bromo-benzyl)-l-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-bromobenzyl chloride.
Formation of Intermediate: The pyrrolidine is first protected using a suitable protecting group to prevent unwanted reactions. The protected pyrrolidine is then reacted with 4-bromobenzyl chloride under basic conditions to form the intermediate compound.
Deprotection and Carboxylation: The protecting group is removed, and the intermediate is subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to yield (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Coupling reagents such as carbodiimides (e.g., EDC, DCC) are used to facilitate the formation of amides or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce amides or esters.
Aplicaciones Científicas De Investigación
(2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
(2S,4S)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(2S,4S)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
(2S,4S)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromobenzyl group in (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced binding affinity in biological systems. This makes it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11-/m0/s1 |
Clave InChI |
KBZRUYGFVGXOBD-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |
SMILES canónico |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















